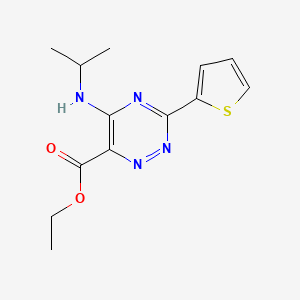

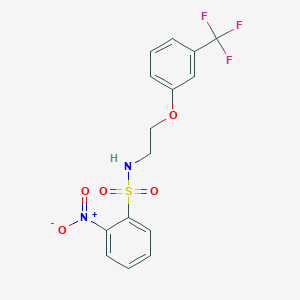

Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the triazine class, which has been explored for various chemical properties and reactivity due to its unique structure. The research on this compound spans over decades, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 1,2,4-triazine-5-carboxylates has been demonstrated through regioselective procedures that ensure the high selectivity towards the desired product. For instance, Ohsumi and Neunhoeffer (1992) detailed a method involving the heating of N,N-dimethylaminomethylene- or ethoxymethylenehydrazones with ammonium acetate in acetic acid at 100°C, which confirmed the absence of regio isomers (6-carboxylates) through NMR studies, indicating the procedure's high regioselectivity (Ohsumi & Neunhoeffer, 1992).

Molecular Structure Analysis

Analysis of molecular structure often involves crystallography and spectroscopic methods. Research on similar triazine compounds has shown how specific substitutions on the triazine ring can influence the molecular conformation and electronic structure, as demonstrated in studies by Hermon and Tshuva (2008) on ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds (Hermon & Tshuva, 2008).

Scientific Research Applications

Synthetic Strategies and Chemical Reactivities

The synthesis of 1,2,4-triazine derivatives, including Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, has garnered interest due to their significant applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes, drugs, semi-drugs, and bioactive systems. Recent advancements have highlighted extensive literature on the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, showcasing their potential in creating anticancer, anti-HIV, and antimicrobial agents, among others. The reactivity of these compounds is influenced by factors such as solvent polarity, temperature, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Significance

1,2,4-Triazine scaffolds have been identified as a core moiety in the development of future drugs due to their potent pharmacological activity. Various synthetic derivatives of triazine have been prepared and evaluated for a broad spectrum of biological activities in different models, showing promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory agents (Verma, Sinha, & Bansal, 2019). These findings underscore the versatility and importance of triazine derivatives in medicinal chemistry and drug development.

Antitumor Activities

The antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives have been extensively reviewed, demonstrating their efficacy across a wide range of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. This comprehensive analysis from the end of the last century to 2016 underscores the potential of 1,2,3-triazine molecules as scaffolds for the development of antitumor compounds, highlighting their simple synthesis and broad activity spectrum (Cascioferro et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 5-(propan-2-ylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-4-19-13(18)10-12(14-8(2)3)15-11(17-16-10)9-6-5-7-20-9/h5-8H,4H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYQZRXJXYICFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)

![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)